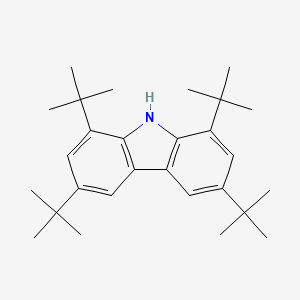

1,3,6,8-Tetratert-butyl-9H-carbazole

Descripción general

Descripción

1,3,6,8-Tetratert-butyl-9H-carbazole (1,3,6,8-TTC) is an organic compound belonging to the family of carbazoles. It is an aromatic heterocyclic compound, consisting of a nine-membered ring of five carbon atoms and four nitrogen atoms. The molecular formula of 1,3,6,8-TTC is C17H20N2. 1,3,6,8-TTC is a colorless solid at room temperature and is insoluble in water. It is used in a variety of scientific applications, such as in organic synthesis, as a reagent in analytical chemistry, and in the study of the structure and properties of materials.

Aplicaciones Científicas De Investigación

Novel Catalysts for Chemical Synthesis

Research has shown that divalent ytterbium complexes with 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligands serve as effective catalysts for the intermolecular hydrophosphination and hydroamination of styrene, yielding anti-Markovnikov monoaddition products. These findings underscore the potential of 1,3,6,8-tetra-tert-butyl-9H-carbazole in facilitating novel synthetic pathways and catalysis in organic chemistry, especially in the development of lanthanide complexes with π-coordination of carbazol-9-yl ligands (Basalov et al., 2014).

Fluorescence and Luminescence Studies

The structural versatility of carbazole derivatives, including 1,3,6,8-tetra-tert-butyl-9H-carbazole, has been exploited in studies focusing on luminescent materials. For instance, the behavior of tetranuclear copper(I) complexes in luminescence transformation demonstrates the impact of ligand orientations on emission properties. These findings pave the way for applications in optical materials and sensors, highlighting the role of carbazole derivatives in advancing photophysical research (Wu et al., 2020).

Organic Electronics and Photovoltaics

Carbazole-based materials, including those structurally related to 1,3,6,8-tetra-tert-butyl-9H-carbazole, have been extensively studied for their utility in organic electronics. The design and synthesis of low-cost carbazole-based hole-transport materials for perovskite solar cells exemplify this application. Such materials contribute to the development of high-efficiency, low-temperature-processed planar perovskite solar cells, underscoring the importance of carbazole compounds in enhancing the performance and affordability of photovoltaic technologies (Chen et al., 2017).

Organic Light Emitting Diodes (OLEDs)

The development of carbazole-based host materials for blue electrophosphorescence highlights another critical application area. Carbazole compounds, by virtue of their high triplet energies and stability, serve as excellent hosts for organic blue electrophosphorescence, facilitating the creation of devices with reduced efficiency roll-off and enhanced performance. This research indicates the significant potential of 1,3,6,8-tetra-tert-butyl-9H-carbazole and its derivatives in the ongoing evolution of OLED technology (Tsai et al., 2009).

Corrosion Inhibition

The exploration of carbazole derivatives for corrosion inhibition, particularly in the context of mild steel, demonstrates the chemical's utility beyond its fluorescent properties. The inhibitory effects of carbazole derivatives on corrosion induced by Desulfovibrio vulgaris and in acidic media have been documented, offering insights into the protective mechanisms at the molecular level. This application suggests a potential for 1,3,6,8-tetra-tert-butyl-9H-carbazole in industrial and engineering applications to mitigate corrosion processes (Nwankwo et al., 2017).

Propiedades

IUPAC Name |

1,3,6,8-tetratert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSGNPWPCZRNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337905 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6,8-Tetratert-butyl-9H-carbazole | |

CAS RN |

34601-54-2 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetra-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)

![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)

![Benzo[kl]xanthene](/img/structure/B1596164.png)